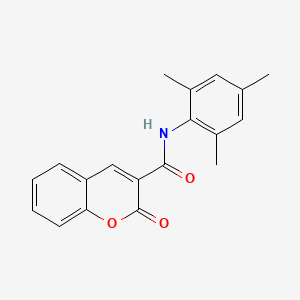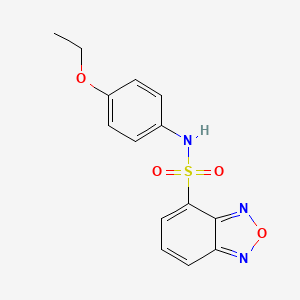![molecular formula C18H21FN2O3S B14951206 1-[(3-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B14951206.png)
1-[(3-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a fluorobenzenesulfonyl group and a methoxyphenylmethyl group attached to a piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the use of a palladium-catalyzed cyclization reaction, which provides a modular approach to synthesizing highly substituted piperazines . The reaction conditions often include the use of palladium catalysts, such as Pd(DMSO)2(TFA)2, under aerobic oxidative cyclization of alkenes .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of visible-light-promoted decarboxylative annulation protocols has also been explored for the efficient synthesis of arylpiperazines under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Applications De Recherche Scientifique
1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways related to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-CHLOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE
- 1-(3-BROMOBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE
- 1-(3-IODOBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE
Uniqueness
1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propriétés
Formule moléculaire |
C18H21FN2O3S |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)sulfonyl-4-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-18-8-3-2-5-15(18)14-20-9-11-21(12-10-20)25(22,23)17-7-4-6-16(19)13-17/h2-8,13H,9-12,14H2,1H3 |
Clé InChI |
JLVJOHGDXBCAKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14951144.png)

![4-methyl-2-nitro-6-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B14951153.png)
![N-{2,5-dimethoxy-4-[(2E)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14951156.png)
![3-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14951165.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)benzenesulfonamide](/img/structure/B14951172.png)

![N-(1-{N'-[(3E)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}ethyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14951180.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide](/img/structure/B14951189.png)
![6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14951194.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(naphthalen-1-ylamino)(oxo)acetyl]hydrazinylidene}butanamide](/img/structure/B14951197.png)

![N-(3,5-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951207.png)
